molecular formula C9H22Cl2N2 B1461094 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride CAS No. 1803586-79-9

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride

Cat. No.: B1461094
CAS No.: 1803586-79-9
M. Wt: 229.19 g/mol
InChI Key: TVVXNDIQCWDQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound, with IUPAC name 2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine dihydrochloride (MW: 229.19 g/mol), features a pyrrolidine ring substituted with an isopropyl group at the 3-position and an ethylamine moiety attached to the nitrogen. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11-6-4-9(7-11)3-5-10;;/h8-9H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVXNDIQCWDQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Separation via Chiral Amines and Solvents

According to patent EP4247380A1, a critical step in obtaining the enantiomerically pure compound involves chiral separation using chiral amines and solvents. This method subjects the racemic mixture to chiral amine-mediated crystallization or chromatography, allowing selective isolation of the desired enantiomer of the compound. This approach is essential to achieve high optical purity for pharmaceutical use.

Step Description
Racemic compound preparation Synthesis of racemic 2-[1-(propan-2-yl)pyrrolidin-3-yl]ethan-1-amine
Chiral separation Use of chiral amine and solvent system for enantioselective crystallization or chromatography
Salt formation Conversion to dihydrochloride salt for stability and handling

Asymmetric Reductive Amination

Industrial asymmetric hydrogenation and reductive amination methods are widely employed for chiral amine synthesis. A notable approach involves transition metal-catalyzed asymmetric reductive amination (DARA) of ketone precursors to form chiral amines with high enantiomeric excess. Ruthenium or nickel catalysts are commonly used for this purpose, providing efficient and scalable routes.

  • Starting from 3-substituted pyrrolidinone derivatives, reductive amination with isopropylamine under asymmetric hydrogenation conditions yields the chiral amine.
  • The resulting amine is then converted to the dihydrochloride salt.

This method offers high stereocontrol and is amenable to industrial scale-up.

Stepwise Synthesis via Pyrrolidine Ring Formation and Functionalization

A synthetic route involves:

  • Formation of the pyrrolidine ring substituted at N-1 with an isopropyl group.
  • Introduction of the ethan-1-amine substituent at the 3-position by nucleophilic substitution or reductive amination.
  • Protection/deprotection steps to manage amine functionalities.
  • Final salt formation.

This approach is supported by analogous synthetic routes for related spirocyclic amines and pyrrolidine derivatives, where selective alkylation, cyclization, and functional group transformations are employed.

Representative Reaction Conditions and Catalysts

Preparation Step Reagents/Catalysts Conditions Yield/Notes
Chiral separation Chiral amines (e.g., α-methoxyphenylacetic acid derivatives), solvents Ambient temperature, crystallization or chromatography >95% enantiomeric purity
Asymmetric reductive amination Ru or Ni catalysts, ammonium salts, H2 gas Mild temperature, controlled pressure High enantioselectivity, scalable
Pyrrolidine ring synthesis Alkylation agents, nucleophiles, protective groups (Boc) Variable; often room temp to reflux High yields with optimized steps

Research Findings and Optimization

  • Enantioselectivity: Use of chiral auxiliaries or catalysts significantly improves enantiomeric excess, often exceeding 95% ee, critical for biological activity.
  • Catalyst Efficiency: Ruthenium-based catalysts in asymmetric hydrogenation provide high turnover numbers and selectivity, making them industrially attractive.
  • Salt Formation: Conversion to dihydrochloride salt enhances compound stability, crystallinity, and handling properties, facilitating downstream processing.
  • Purification: Multi-step purification including chiral chromatography and recrystallization is often necessary to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Chiral Separation Crystallization with chiral amines and solvents High enantiopurity, straightforward Requires racemic synthesis first
Asymmetric Reductive Amination Transition metal catalysis (Ru, Ni), direct chiral amine formation High stereoselectivity, scalable Catalyst cost, reaction optimization needed
Stepwise Functionalization Pyrrolidine ring formation, alkylation, protection/deprotection Flexible, adaptable to analogs Multi-step, potentially lower overall yield

Chemical Reactions Analysis

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of:

  • Anxiolytic and Antidepressant Activity : Preliminary studies indicate that similar pyrrolidine derivatives exhibit anxiolytic effects by modulating GABAergic activity. The dihydrochloride form may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration.

Neuroscience

Research has indicated that compounds with similar structures can influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions. Investigations into:

  • Cognitive Enhancement : There is a growing interest in the use of such compounds to enhance cognitive functions, particularly in models of neurodegenerative diseases.

Synthetic Methodologies

The synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride involves several steps that can be optimized for yield and purity. Notable methods include:

  • Asymmetric Synthesis : Utilizing chiral catalysts to produce enantiomerically pure forms of the compound, which is crucial for studying specific biological activities associated with each enantiomer.

Case Study 1: Anxiolytic Properties

A study conducted on similar pyrrolidine derivatives demonstrated their efficacy in reducing anxiety-like behaviors in rodent models. The results suggested that these compounds could potentially lead to the development of new anxiolytic medications.

Case Study 2: Cognitive Function Enhancement

Research published in a peer-reviewed journal highlighted the effects of pyrrolidine derivatives on memory retention and learning processes in mice. The findings indicated significant improvements in performance on cognitive tasks, suggesting a role for these compounds in treating cognitive decline.

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring in its structure allows it to bind to enantioselective proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₂₀N₂·2HCl
  • Appearance : Powder form, stored at room temperature .

Comparison with Structural Analogs

Structural Features and Substitutents

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrrolidine 3-isopropyl, ethylamine 229.19
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride Phenyl-morpholine Morpholine-phenyl, ethylamine 291.20 (neutral form)
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride Pyridine Pyridin-3-yl, ethylamine 207.20 (neutral form)
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride Fluoropyridine-ether 5-Fluoro-pyridin-3-yl-oxy, ethylamine 229.08
1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride Pyrazole Methylsulfanyl, dimethyl 230.16

Key Observations :

  • Pyrrolidine vs.
  • Fluorine in the fluoropyridine analog introduces electronegativity, altering solubility and metabolic stability .

Insights :

  • Lower yields in morpholine-phenyl derivatives (8.61%) may stem from steric hindrance or side reactions, whereas pyridinyl analogs achieve higher yields (38.4%) due to simpler reaction pathways .

Physicochemical Properties

  • Lipophilicity : The isopropyl-pyrrolidine group in the target compound likely increases lipophilicity (logP ~1.5–2.0 estimated) compared to polar morpholine (logP ~0.5) or pyridine (logP ~1.0) analogs, impacting membrane permeability .
  • Solubility : Dihydrochloride salts generally improve aqueous solubility. The fluoropyridine-ether analog (MW 229.08) has similar solubility to the target compound but may exhibit different crystallinity due to halogen bonding .

Biological Activity

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, is characterized by its five-membered nitrogen-containing heterocycle structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyDetails
IUPAC Name 2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine; dihydrochloride
Chemical Formula C₉H₂₂Cl₂N₂
Molecular Weight 229.19 g/mol
CAS Number 1803586-79-9
Appearance White to off-white crystalline solid
Solubility Soluble in water and ethanol

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The presence of the pyrrolidine ring allows it to bind to enantioselective proteins, modulating various biochemical pathways. This interaction can influence numerous physiological processes, making it a candidate for drug development.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Neuropharmacology : Potential effects on neurotransmitter systems, possibly influencing mood and cognitive functions.
  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives exhibit antibacterial and antifungal properties. For instance, certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating various pyrrolidine derivatives found that some exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the pyrrolidine ring could enhance biological activity. For example, the introduction of halogen substituents was found to significantly affect the antimicrobial efficacy of certain derivatives .
  • Neuroprotective Effects : Some studies suggest that compounds similar to 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with other pyrrolidine derivatives:

Compound NameBiological ActivityReference
Pyrrolidine Derivative AModerate antibacterial activity
Pyrrolidine Derivative BStrong antifungal properties
2-[1-(Propan-2-yl)pyrrolidin-3-y]Potential neuroprotective effects

Q & A

Q. What are the standard protocols for synthesizing 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Reductive amination of pyrrolidine derivatives with ketones or aldehydes under anhydrous conditions (e.g., using sodium borohydride or lithium aluminum hydride).
  • Substitution reactions to introduce the isopropyl group onto the pyrrolidine ring, often employing alkyl halides or Mitsunobu conditions.
  • Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization.
  • Validate final product purity (>95%) via NMR, mass spectrometry, and elemental analysis.

Q. Example Reagents and Conditions :

StepReagents/ConditionsPurpose
1NaBH₄, MeOH, 0°CReduction of imine intermediate
2Isopropyl bromide, K₂CO₃, DMFAlkylation of pyrrolidine
3HCl (g), EtOHSalt formation

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; isopropyl group at δ 1.0–1.2 ppm).
    • 2D NMR (COSY, HSQC) resolves overlapping signals and assigns stereochemistry.
  • Mass Spectrometry :
    • ESI-MS or HRMS verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography :
    • Determines absolute configuration and hydrogen-bonding patterns in the crystal lattice (if single crystals are obtainable).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid :
    • Skin contact : Wash immediately with water; remove contaminated clothing .
    • Eye exposure : Rinse with water for 15 minutes; seek medical attention.
  • Storage : In airtight containers, away from oxidizers, at 2–8°C .

Q. What are the solubility profiles in different solvents, and how do they affect experimental design?

Methodological Answer:

  • High solubility : Water, methanol, ethanol (due to dihydrochloride salt).
  • Low solubility : Non-polar solvents (e.g., hexane, toluene).

Q. Experimental Implications :

  • Use aqueous buffers for in vitro assays (e.g., receptor binding).
  • For cell-based studies, dissolve in PBS or DMSO (<0.1% final concentration to avoid cytotoxicity).
  • Pre-filter (0.22 µm) solutions to remove particulates before HPLC analysis .

Q. What initial pharmacological screening approaches are used to assess its bioactivity?

Methodological Answer:

  • Receptor Binding Assays :
    • Radioligand displacement (e.g., for adrenergic or dopaminergic receptors) using [³H]-labeled antagonists.
  • Functional Assays :
    • cAMP accumulation (GPCR activity) or calcium flux (FLIPR assays).
  • ADME-Tox Profiling :
    • Caco-2 permeability for intestinal absorption.
    • CYP450 inhibition to assess metabolic interactions.
  • Dose-response curves (IC₅₀/EC₅₀ determination) using nonlinear regression models .

Advanced Research Questions

Q. How can researchers investigate the compound's mechanism of action at the receptor level?

Methodological Answer:

  • Molecular Docking :
    • Use X-ray structures of target receptors (e.g., α₂-adrenergic receptors) to predict binding poses (software: AutoDock Vina, Schrödinger).
  • Site-Directed Mutagenesis :
    • Validate docking predictions by mutating key residues (e.g., Asp113 in adrenergic receptors) and measuring ligand affinity changes.
  • Biolayer Interferometry (BLI) :
    • Quantify binding kinetics (kon/koff) in real-time .

Q. Example Data :

Receptor TypeBinding Affinity (Ki)Assay Type
α₂A-Adrenergic12 nM ± 2.1Radioligand
D₂ Dopaminergic480 nM ± 45Functional cAMP

Q. What strategies resolve contradictory data in pharmacokinetic (PK) and pharmacodynamic (PD) studies?

Methodological Answer:

  • Meta-analysis :
    • Pool data from multiple studies to identify outliers (e.g., using PRISMA guidelines).
  • Mechanistic PK/PD Modeling :
    • Integrate parameters like plasma protein binding, tissue distribution, and target engagement.
  • In Silico Simulations :
    • Predict bioavailability using GastroPlus or similar software.
  • Replicate Studies :
    • Standardize protocols (e.g., animal strain, dosing regimen) to minimize variability .

Q. How to design experiments to assess its environmental fate and ecotoxicological impact?

Methodological Answer:

  • Fate Studies :
    • Hydrolysis : Incubate in buffers (pH 4–9) at 25°C/50°C; monitor degradation via LC-MS.
    • Photolysis : Expose to UV light (λ = 290–800 nm) in aqueous solutions.
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hour LC₅₀ determination.
    • Algal Growth Inhibition : Measure chlorophyll-a reduction in Raphidocelis subcapitata.
  • Bioaccumulation :
    • Use OECD 305 guidelines to calculate BCF (bioconcentration factor) in fish .

Q. What advanced techniques optimize chiral purity during synthesis?

Methodological Answer:

  • Chiral Chromatography :
    • Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Asymmetric Catalysis :
    • Employ chiral ligands (e.g., BINAP) in hydrogenation or amination steps.
  • Crystallization-Induced Diastereomer Transformation :
    • Convert racemic mixtures to diastereomeric salts using chiral resolving agents (e.g., tartaric acid).
  • Circular Dichroism (CD) :
    • Validate enantiomeric excess (ee) post-synthesis .

Q. How to develop analytical methods for detecting trace impurities?

Methodological Answer:

  • HPLC-MS/MS :
    • Column: C18 (2.1 × 100 mm, 1.7 µm).
    • Mobile phase: 0.1% formic acid in water/acetonitrile gradient.
    • Detect impurities at ppm levels (LOQ = 0.01%).
  • Forced Degradation Studies :
    • Expose to heat (40°C), light (1.2 million lux-hours), and acidic/oxidative conditions.
    • Identify degradation products using high-resolution MS.
  • Validation :
    • Follow ICH Q2(R1) guidelines for specificity, accuracy, and precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.